molecular formula C9H17N3O3 B1411373 Tert-butyl 3-(N-hydroxycarbamimidoyl)azetidine-1-carboxylate CAS No. 1309207-05-3

Tert-butyl 3-(N-hydroxycarbamimidoyl)azetidine-1-carboxylate

Cat. No. B1411373
CAS RN: 1309207-05-3
M. Wt: 215.25 g/mol
InChI Key: LKMSPPMVVCKIPS-UHFFFAOYSA-N
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Description

Tert-butyl 3-(N-hydroxycarbamimidoyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 1309207-05-3 . It has a molecular weight of 215.25 . The IUPAC name of this compound is tert-butyl 3- (amino (nitroso)methyl)azetidine-1-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17N3O3/c1-9(2,3)15-8(13)12-4-6(5-12)7(10)11-14/h6-7H,4-5,10H2,1-3H3 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 215.25 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Modification

Azetidine derivatives, including those related to Tert-butyl 3-(N-hydroxycarbamimidoyl)azetidine-1-carboxylate, have been synthesized and modified for various research applications. For instance, Sajjadi and Lubell (2008) have synthesized enantiopure 3-substituted azetidine-2-carboxylic acids, which serve as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008). Similarly, Meyers et al. (2009) developed synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which is useful for chemical space exploration (Meyers et al., 2009).

Building Blocks in Medicinal Chemistry

Protected 3-haloazetidines, closely related to the chemical , are versatile building blocks in medicinal chemistry. Ji, Wojtas, and Lopchuk (2018) prepared these intermediates on a gram-scale for high-value derivative synthesis (Ji, Wojtas, & Lopchuk, 2018).

Potential Antimicrobial Agents

Doraswamy and Ramana (2013) explored the synthesis of substituted phenyl azetidines as potential antimicrobial agents, highlighting the potential biological applications of azetidine derivatives (Doraswamy & Ramana, 2013).

Deprotection of tert-Butyl Carbamates

In the field of organic synthesis, the deprotection of tert-butyl carbamates, esters, and ethers is significant. Li et al. (2006) demonstrated the use of aqueous phosphoric acid as a mild reagent for this purpose, preserving the stereochemical integrity of substrates (Li et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3/c1-9(2,3)15-8(13)12-4-6(5-12)7(10)11-14/h6,14H,4-5H2,1-3H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMSPPMVVCKIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(N-hydroxycarbamimidoyl)azetidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(N-hydroxycarbamimidoyl)azetidine-1-carboxylate
Reactant of Route 3
Tert-butyl 3-(N-hydroxycarbamimidoyl)azetidine-1-carboxylate

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